molecular formula C24H23F2N3OS B608150 ITX-4520 CAS No. 1392116-37-8

ITX-4520

Cat. No. B608150
CAS RN: 1392116-37-8
M. Wt: 439.5248
InChI Key: GZGZYDZBSNEDTO-UHFFFAOYSA-N
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Description

ITX-4520 novel highly potent, orally bioavailable hepatitis C virus (HCV) entry inhibitor.

Scientific Research Applications

Discovery and Optimization of ITX-4520 for Hepatitis C

ITX-4520 has been identified as a highly potent, orally bioavailable hepatitis C virus entry inhibitor. Researchers discovered ITX-4520 through the optimization of previously reported molecules. It exhibited an excellent pharmacokinetic (PK) profile in both rats and dogs with good oral exposure, half-life, and oral bioavailability. Preliminary in vivo toxicity studies indicated that ITX-4520 was well-tolerated, leading to its selection as a pre-clinical candidate for hepatitis C virus (HCV) clinical pipeline (Mittapalli et al., 2012).

properties

CAS RN

1392116-37-8

Product Name

ITX-4520

Molecular Formula

C24H23F2N3OS

Molecular Weight

439.5248

IUPAC Name

9-[3-(3,5-Difluoro-phenylsulfanyl)-propyl]-6-(3-methyl-[1,2,4]oxadiazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C24H23F2N3OS/c1-15-27-24(30-28-15)16-7-8-23-21(11-16)20-5-2-3-6-22(20)29(23)9-4-10-31-19-13-17(25)12-18(26)14-19/h7-8,11-14H,2-6,9-10H2,1H3

InChI Key

GZGZYDZBSNEDTO-UHFFFAOYSA-N

SMILES

CC1=NOC(C2=CC3=C(N(CCCSC4=CC(F)=CC(F)=C4)C5=C3CCCC5)C=C2)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ITX4520;  ITX 4520;  ITX-4520

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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